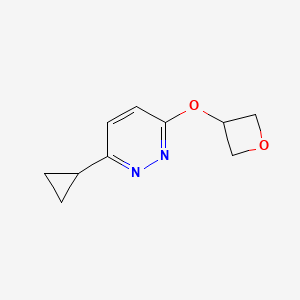
3-Cyclopropyl-6-(oxetan-3-yloxy)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyridazine derivatives, which includes “3-Cyclopropyl-6-(oxetan-3-yloxy)pyridazine”, involves various methods . One common method is the Lewis acid-mediated inverse electron demand Diels-Alder reaction . Another approach is the copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones .Molecular Structure Analysis
The molecular structure of “3-Cyclopropyl-6-(oxetan-3-yloxy)pyridazine” can be inferred from its IUPAC name and similar compounds . It likely contains a pyridazine ring (a six-membered ring with two nitrogen atoms), an oxetane ring (a three-membered ring containing an oxygen atom), and a cyclopropyl group.Chemical Reactions Analysis
Pyridazine derivatives, including “3-Cyclopropyl-6-(oxetan-3-yloxy)pyridazine”, can undergo a variety of chemical reactions . These include [3 + n] cycloaddition reactions, which are one of the most important and efficient tools in the synthesis of heterocyclic rings .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Pyridazine derivatives, including 3-Cyclopropyl-6-(oxetan-3-yloxy)pyridazine , have been recognized for their antimicrobial properties. These compounds can be designed to target a variety of microbial pathogens, offering potential treatments for bacterial and fungal infections. The structural flexibility of pyridazine allows for the synthesis of compounds tailored to inhibit specific microbial enzymes or disrupt cell wall synthesis .
Antidepressant and Anxiolytic Effects
The pyridazine scaffold is a common feature in many pharmacological agents with central nervous system activity. Derivatives of 3-Cyclopropyl-6-(oxetan-3-yloxy)pyridazine may exhibit antidepressant and anxiolytic effects by interacting with neurotransmitter systems, such as serotonin and dopamine, which are implicated in mood regulation and anxiety disorders .
Anti-Hypertensive Agents
Pyridazine derivatives have shown promise as anti-hypertensive agents. They can act on various pathways involved in blood pressure regulation, including calcium channels and angiotensin-converting enzyme (ACE) inhibitors. By modifying the 3-Cyclopropyl-6-(oxetan-3-yloxy)pyridazine molecule, researchers can develop new drugs to help manage hypertension .
Anticancer Properties
Research has indicated that pyridazine derivatives can play a role in cancer therapy. These compounds can be engineered to interfere with cell division and proliferation. The oxetane moiety in 3-Cyclopropyl-6-(oxetan-3-yloxy)pyridazine could potentially be exploited to design drugs that target specific cancer cell lines, leading to the development of more effective and less toxic chemotherapy agents .
Antiplatelet and Anticoagulant Effects
The pyridazine ring system has been utilized in the development of antiplatelet and anticoagulant drugs. These medications are crucial for preventing thrombosis and managing cardiovascular diseases3-Cyclopropyl-6-(oxetan-3-yloxy)pyridazine derivatives could contribute to this field by providing new molecules that modulate platelet aggregation and blood coagulation pathways .
Agrochemical Applications
Pyridazine compounds have also found use in the agricultural sector as herbicides and insecticides. The unique structure of 3-Cyclopropyl-6-(oxetan-3-yloxy)pyridazine can be optimized to create compounds that are effective against a wide range of agricultural pests and weeds, thereby improving crop protection strategies .
Direcciones Futuras
Propiedades
IUPAC Name |
3-cyclopropyl-6-(oxetan-3-yloxy)pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-2-7(1)9-3-4-10(12-11-9)14-8-5-13-6-8/h3-4,7-8H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODXHCMRKFSMANT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)OC3COC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-6-(oxetan-3-yloxy)pyridazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopentyl-5-[(mesitylsulfonyl)amino]-6-piperazin-1-ylnicotinamide](/img/structure/B3008092.png)
![2-oxo-N-phenyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B3008093.png)
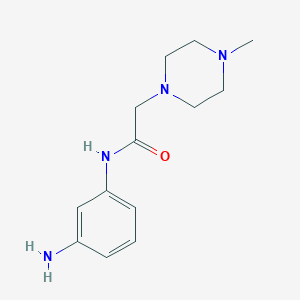
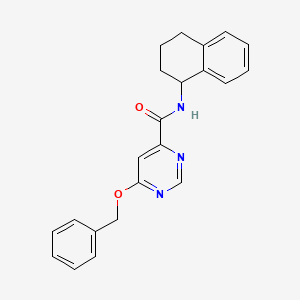
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3,3-diphenylpropanamido)benzofuran-2-carboxamide](/img/structure/B3008097.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B3008100.png)
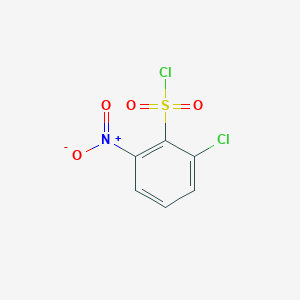
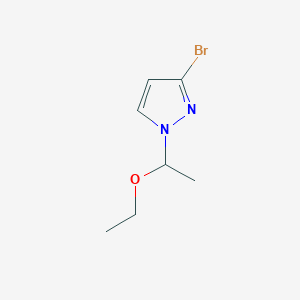
![N-(8-methyl-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)thiophene-2-sulfonamide](/img/structure/B3008103.png)



![(E)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B3008112.png)